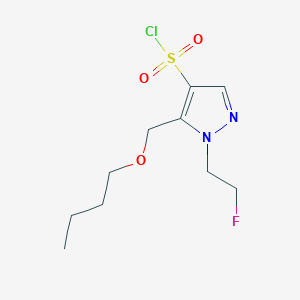
(3-溴-2-硝基苯基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(3-Bromo-2-nitrophenyl)acetic acid”, also commonly known as BNPA, is a crystalline solid organic compound with the chemical formula C8H6BrNO4. It belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-2-nitrophenyl)acetic acid” is not explicitly mentioned in the retrieved papers .科学研究应用
化学合成和反应
- 该化合物参与各种合成过程。例如,在某些叠氮环的硝化中,它可以转化为衍生物,如 1-(邻位和对位硝基苯基)-衍生物和 2-乙酰氧基-2-苯基乙酸的苯胺类 (Khlebnikov & Kostikov, 1984).
- 它还可参与苯并[b]噻吩衍生物的硝化,生成各种硝基苯并[b]噻吩化合物 (Cooper & Scrowston, 1972).
在分析化学中的作用
- 它用于合成用于测定酶活性的特定底物。例如,它的衍生物对硝基苯基 β-D-葡萄糖吡喃糖醛酸用于测定 β-葡萄糖醛酸酶活性 (Kato 等,1960).
在有机化学中的应用
- 该化合物是合成各种有机分子中不可或缺的一部分,如邻硝基苯基 2-乙酰氨基-2-脱氧-6-O-β-D-半乳糖吡喃糖基-α-D-半乳糖吡喃糖苷,这证明了它在复杂有机合成过程中的效用 (Matta, Rana, & Abbas, 1984).
化学结构分析
- 其结构特征对于理解化学相互作用非常重要,例如在阴离子和尿素/硫脲衍生物之间的氢键和去质子化平衡的研究中 (Pérez-Casas & Yatsimirsky, 2008).
在晶体学中的应用
- 该化合物已用于晶体学研究中,以了解小分子的结构方面。例如,分析了 (3-硝基-4-溴苯基)乙酸的多晶型物,以了解它们的晶体结构和氢键相互作用 (Ge & Gao, 2011).
作用机制
Target of Action
It is known that similar compounds, such as nitrobenzenes, have been found to bind with high affinity to multiple receptors . This suggests that (3-Bromo-2-nitrophenyl)acetic acid may also interact with various biological targets.
Mode of Action
It is known that similar compounds can undergo electrophilic substitution due to excessive π-electrons delocalization . This suggests that (3-Bromo-2-nitrophenyl)acetic acid may interact with its targets through a similar mechanism.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (3-Bromo-2-nitrophenyl)acetic acid may also influence a broad range of biochemical pathways.
Result of Action
It is known that similar compounds can have a wide range of biological activities . This suggests that (3-Bromo-2-nitrophenyl)acetic acid may also have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Bromo-2-nitrophenyl)acetic acid. For example, the compound’s action may be affected by the pH of the environment, the presence of other compounds, and temperature
生化分析
Biochemical Properties
(3-Bromo-2-nitrophenyl)acetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes involved in oxidative and nucleophilic substitution reactions. For instance, it can undergo free radical bromination and nucleophilic substitution at the benzylic position
Cellular Effects
The effects of (3-Bromo-2-nitrophenyl)acetic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, impacting processes such as cell growth, differentiation, and apoptosis. Additionally, (3-Bromo-2-nitrophenyl)acetic acid may modulate gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, (3-Bromo-2-nitrophenyl)acetic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s bromine and nitro groups are key to its reactivity, allowing it to participate in various chemical transformations. For example, the bromine atom can undergo nucleophilic substitution, while the nitro group can participate in redox reactions . These interactions can lead to changes in enzyme activity and gene expression, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Bromo-2-nitrophenyl)acetic acid can change over time due to its stability and degradation properties. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, (3-Bromo-2-nitrophenyl)acetic acid may degrade into various byproducts, which can have different effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of (3-Bromo-2-nitrophenyl)acetic acid in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of (3-Bromo-2-nitrophenyl)acetic acid can be toxic, leading to adverse effects such as cell death and tissue damage .
Metabolic Pathways
(3-Bromo-2-nitrophenyl)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo oxidative and reductive reactions, leading to the formation of different metabolites. These metabolic pathways can affect the levels of various metabolites in the cell, influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, (3-Bromo-2-nitrophenyl)acetic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of (3-Bromo-2-nitrophenyl)acetic acid can influence its activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of (3-Bromo-2-nitrophenyl)acetic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of (3-Bromo-2-nitrophenyl)acetic acid can impact its activity and function, as well as its interactions with other biomolecules .
属性
IUPAC Name |
2-(3-bromo-2-nitrophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-6-3-1-2-5(4-7(11)12)8(6)10(13)14/h1-3H,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHIDRWIMKSVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-chlorophenyl)urea](/img/structure/B2633596.png)
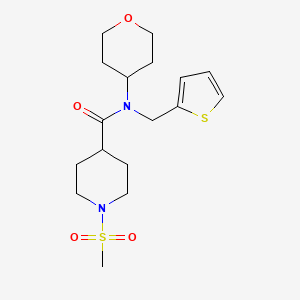
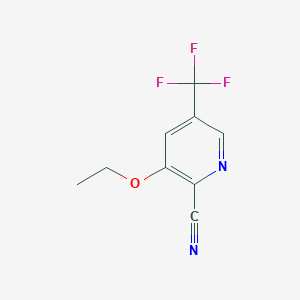
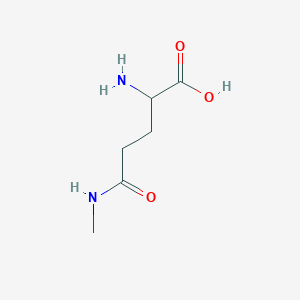

![N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-3-nitro-benzenesulfonamide](/img/structure/B2633603.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)benzamide](/img/structure/B2633606.png)
![N-(3,5-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2633608.png)
![Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B2633609.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2633610.png)
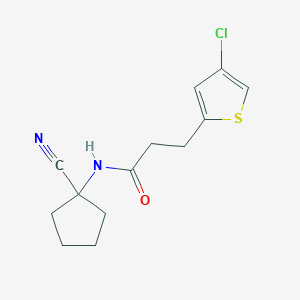
![5-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B2633614.png)
